Methyl 2-methyl-3-(methylamino)propanoate
Description
Contextualization within Modern Organic Chemistry Research
Propanoate esters that contain a methylamino group are a subset of the broader class of β-amino acid esters. These structural motifs are significant in contemporary organic chemistry and medicinal chemistry. β-Amino acid ester derivatives are widely recognized as components of biologically active molecules, with research indicating their presence in compounds with potential anticancer, antiviral, antibacterial, and antifungal properties. mdpi.com They serve as crucial building blocks for peptidomimetic oligomers, which are compounds that mimic the structure of natural peptides and are of high interest in drug development. mdpi.com
Furthermore, the synthesis of polymers from these esters has opened new avenues in materials science. A notable class of such polymers is the poly(β-amino esters) (PBAEs), which are biodegradable and have been extensively investigated as non-viral vectors for gene delivery. nih.gov These polymers can self-assemble with DNA to form nanoparticles that facilitate the transport of genetic material into cells. nih.gov The synthesis of β-amino acid esters often involves methods like the Michael addition of amines to acrylates, a reaction that can be catalyzed by enzymes such as lipases to create more environmentally friendly processes. mdpi.comtaylorandfrancis.com
Historical Perspectives on Related Amino Acid Ester Derivatives in Chemical Synthesis
The journey of amino acids in science began in the early 19th century, with the discovery of asparagine in 1806. wikipedia.org Over the following century, chemists identified the core set of proteinogenic amino acids. wikipedia.org As the understanding of their fundamental role in biology grew, so did their importance as starting materials in the laboratory.
Amino acid esters soon emerged as pivotal intermediates in organic synthesis. nih.gov Their primary utility was in peptide synthesis, where the ester group serves as a temporary protecting group for the carboxylic acid functionality, allowing chemists to control the formation of amide bonds. nih.gov Historically, the esterification of amino acids was achieved using various reagents, including strong protic acids like gaseous hydrochloric acid or thionyl chloride in an alcohol solvent. nih.gov These methods, while effective, often required harsh conditions. Over time, milder and more efficient protocols were developed, reflecting a continuous drive in chemistry toward greater precision and compatibility with sensitive molecular structures. wikipedia.org The availability of amino acids as chiral building blocks, combined with the synthetic versatility of the ester group, cemented their status as indispensable tools in the synthesis of complex, stereochemically defined molecules. nih.gov
Significance of the Methyl 2-methyl-3-(methylamino)propanoate Scaffold in Contemporary Chemical Inquiry
The specific compound, this compound, is classified as a β-amino acid ester. It features a methyl group at the alpha position (C2) and a methylamino group at the beta position (C3) of the propanoate backbone. Despite the general importance of β-amino acid esters, a review of the academic literature indicates that this compound is not a widely studied compound and its specific role in contemporary chemical research is not well-documented. scbt.comnih.gov Its significance is therefore largely inferred from the established value of its structural class.
The scaffold of this compound is notable for several reasons. As a derivative of a β-amino acid, it can be considered a building block for the synthesis of β-peptides, which are known to form stable secondary structures and are resistant to enzymatic degradation compared to their natural α-peptide counterparts. hilarispublisher.com The presence of a stereocenter at the C2 position means the molecule is chiral, making it a potentially valuable synthon for asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. hilarispublisher.com Enantiomerically pure β-amino acids are applied in drug development and molecular recognition studies. hilarispublisher.com Furthermore, as a bifunctional monomer containing both an amine and an ester, it possesses the theoretical potential to be used in the synthesis of functional polymers like poly(β-amino esters) or polyamides. nih.gov
While direct research findings are sparse, the fundamental structure of this compound places it within a class of compounds that are of significant and continuing interest to synthetic and medicinal chemists.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21388-25-0 | nih.gov |
| Molecular Formula | C₆H₁₃NO₂ | scbt.com |
| Molecular Weight | 131.17 g/mol | scbt.com |
Properties
IUPAC Name |
methyl 2-methyl-3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWYMMPWYAQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520491 | |
| Record name | Methyl 2-methyl-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21388-25-0 | |
| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21388-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |
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Advanced Synthetic Methodologies for Methyl 2 Methyl 3 Methylamino Propanoate and Its Structural Analogs
Esterification Pathways for the Generation of Methyl 2-methyl-3-(methylamino)propanoate
The final step in the synthesis of the target molecule often involves the esterification of its corresponding carboxylic acid, 2-methyl-3-(methylamino)propanoic acid. This transformation can be achieved through various protocols, ranging from classical acid catalysis to more modern, environmentally benign approaches.
Optimized Acid-Catalyzed Esterification Protocols
The most common method for synthesizing methyl esters from carboxylic acids is the Fischer-Speier esterification. This equilibrium-controlled process typically involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.
Detailed research findings indicate that for the esterification of propanoic acid derivatives, catalysts such as sulfuric acid (H₂SO₄) are effective. ceon.rs The reaction rate and yield are influenced by several factors, including catalyst concentration, temperature, and the molar ratio of alcohol to acid. ceon.rs Increasing the catalyst-to-acid molar ratio can significantly increase the initial reaction rate. ceon.rs The presence of an α-substituent, such as the methyl group in 2-methyl-3-(methylamino)propanoic acid, can influence the reaction kinetics. Compared to unsubstituted propanoic acid, the α-methyl group may introduce steric hindrance, potentially reducing the rate of esterification. ceon.rs To drive the equilibrium towards the product, a large excess of methanol is typically employed, which also serves as the solvent. The removal of water, a byproduct of the reaction, can also increase the yield.
| Parameter | Condition/Value | Rationale/Effect | Reference |
|---|---|---|---|
| Carboxylic Acid | 2-methyl-3-(methylamino)propanoic acid | Starting material for the target ester. | nih.gov |
| Alcohol | Methanol (excess) | Acts as both reactant and solvent; excess shifts equilibrium to favor product formation. | ceon.rs |
| Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | ceon.rs |
| Temperature | Reflux | Increases reaction rate. | semanticscholar.org |
| Byproduct Removal | Not specified, but common | Removal of water drives the reaction to completion. |
Investigations into Green Chemistry Approaches for Ester Formation
In line with the principles of green chemistry, efforts have been made to replace homogeneous mineral acids with solid, reusable catalysts. These heterogeneous catalysts simplify product purification, minimize corrosive waste streams, and are often more environmentally friendly.
Various solid acid catalysts have been explored for carboxylic acid esterification. semanticscholar.org Among these, sulphated zirconia (SZ) has shown significant activity. semanticscholar.org Studies on the esterification of propanoic acid with methanol have demonstrated the effectiveness of catalysts like fibrous polymer-supported sulphonic acid. abo.fi These catalysts can exhibit higher reaction rates compared to conventional resin catalysts like Amberlyst 15 under similar conditions. abo.fi The turnover frequencies in these reactions are strongly dependent on the size of the reactant molecules, with smaller alcohols and acids generally being more reactive. semanticscholar.org The durability of these catalysts is a key advantage; for instance, fibrous polymer-supported catalysts have been reused in multiple cycles without losing their initial activity. abo.fi
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Sulphated Metal Oxide | Sulphated Zirconia (SZ) | High activity, solid catalyst. | semanticscholar.org |
| Polymer-Supported Acid | Fibrous polymer-supported sulphonic acid | High reaction rates, excellent stability and reusability. | abo.fi |
| Ion-Exchange Resin | Amberlyst 15 | Commercially available, well-studied. | abo.fi |
| Functionalized Mesoporous Silica | SBA-15 with sulfonic acid groups | High surface area. | semanticscholar.org |
Stereoselective Synthesis of Enantiopure this compound Isomers
Controlling the absolute stereochemistry at the C2 position is crucial for synthesizing enantiomerically pure forms of the target molecule. This is typically achieved by employing chiral auxiliaries, asymmetric catalysis, or diastereoselective approaches.
Chiral Auxiliary-Mediated Methodologies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com
For the synthesis of α-substituted esters, oxazolidinones (Evans auxiliaries) and pseudoephedrine are commonly used. wikipedia.org A general approach would involve acylating the chiral auxiliary with a propanoate derivative, followed by stereoselective α-alkylation. The chiral auxiliary creates a sterically biased environment, forcing the electrophile (e.g., a methylating agent) to approach from the less hindered face of the enolate, thus forming one diastereomer preferentially. For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide; subsequent deprotonation and reaction with an alkyl halide result in the formation of an addition product that is syn to the methyl group and anti to the hydroxyl group of the auxiliary. wikipedia.org The final step involves the cleavage of the auxiliary to yield the desired chiral product.
| Chiral Auxiliary | Typical Substrate | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Carboxylic Acids (as N-acyl derivatives) | Forms a rigid chelated enolate, providing excellent stereocontrol in alkylation and aldol reactions. | sigmaaldrich.com |
| Pseudoephedrine | Carboxylic Acids (as amides) | The methyl and hydroxyl groups direct incoming electrophiles. | wikipedia.org |
| Camphorsultam | Carboxylic Acids (as N-acyl derivatives) | Provides high diastereoselectivity in a variety of reactions. | |
| (S)-1-Phenylethanamine | β-Ketoesters (to form chiral enamines) | Used to induce stereoselectivity in reactions at the α-position of the ketoester. mdpi.com | sigmaaldrich.commdpi.com |
Asymmetric Catalytic Hydrogenation and Reduction Strategies for Precursors
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. This strategy involves the reduction of a prochiral precursor, such as a dehydroamino acid or an enamine, using a chiral transition-metal catalyst. A highly effective approach for molecules with two potential stereocenters is dynamic kinetic resolution (DKR). researchgate.net
A plausible precursor for this compound would be a racemic α-methyl-β-keto ester, such as methyl 2-methyl-3-oxobutanoate. thieme-connect.de The DKR-asymmetric hydrogenation (DKR-AH) of such substrates can generate products with two contiguous stereocenters with high diastereo- and enantioselectivity. thieme-connect.de This process typically uses chiral ruthenium complexes with bisphosphine ligands, such as BINAP. thieme-connect.de The catalyst not only reduces the ketone but also facilitates the rapid racemization of the α-stereocenter, allowing the vast majority of the starting material to be converted into a single, desired stereoisomer. researchgate.netthieme-connect.de Subsequent chemical modification of the resulting β-hydroxy ester would be required to introduce the methylamino group.
| Catalyst System | Precursor Type | Typical Selectivity | Reference |
|---|---|---|---|
| Ru(II)-BINAP Complexes | Racemic α-Amido-β-keto esters | Excellent enantioselectivity and syn selectivity. | thieme-connect.de |
| {RuCl₂(p-cymene)}₂ / Chiral Ligand | Racemic α-Alkyl-β-keto esters | High de (>98%) and ee (>99%) for syn-β-hydroxy esters. | thieme-connect.de |
| Chiral Ru(II)-Diamine Complexes | Racemic α-Substituted ketones | Used in asymmetric transfer hydrogenation (ATH) with a hydrogen source like formic acid. | thieme-connect.de |
| H₂/Pd/C | Imines formed from α-amino acid esters | Used for reductive amination to form secondary amines. nih.gov | nih.gov |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis involves reactions on a substrate that already contains one or more stereocenters, where the existing chirality influences the stereochemical outcome at a newly formed stereocenter. The methods described in the previous sections, such as alkylation using a chiral auxiliary or the reduction of a ketone, become diastereoselective if the substrate possesses a pre-existing, remote stereocenter.
For instance, if a structural analog of this compound were synthesized from a precursor containing a stereocenter (e.g., in a side chain attached to the nitrogen atom), the asymmetric hydrogenation of a β-keto group would lead to the formation of diastereomers. The chiral catalyst and the existing stereocenter would both exert stereochemical control. The degree of diastereoselectivity would depend on the nature of the catalyst and the distance and steric influence of the existing stereocenter on the reacting center. This principle, known as substrate control, is a cornerstone of complex molecule synthesis, allowing for the predictable construction of multiple stereocenters.
Multi-Step Synthetic Sequences for Complex Derivative Production
The structural backbone of this compound, a β-amino ester, serves as a versatile scaffold for the synthesis of more complex molecular architectures. Through multi-step synthetic sequences, the inherent functionalities of this compound can be strategically modified to produce a diverse array of derivatives with potential applications in various fields of chemical research. These sequences often involve the precise manipulation of the nitrogen and α-carbon centers, as well as the interconversion of the ester and amino functional groups.
The nitrogen and the α-carbon of β-amino esters like this compound are key sites for introducing molecular complexity through alkylation and acylation reactions.
Nitrogen Center Modifications: The secondary amine in this compound is nucleophilic and can readily undergo acylation with various acylating agents such as acyl chlorides or anhydrides. This reaction is fundamental in peptide synthesis and for the introduction of diverse functionalities. N-alkylation can also be achieved, though direct alkylation may sometimes lead to overalkylation. Reductive amination provides a more controlled alternative for introducing alkyl groups onto the nitrogen atom.
Carbon Center Modifications (α-Alkylation): The α-carbon of the ester group can be deprotonated to form an enolate, which then acts as a nucleophile in subsequent alkylation reactions. Due to the relatively low acidity of the α-proton in simple esters, a strong, non-nucleophilic base is required for complete enolate formation. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose. libretexts.orgpressbooks.publibretexts.orgchemistrysteps.comyoutube.com The reaction is typically carried out at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. libretexts.orgpressbooks.pubyoutube.com The resulting enolate can then react with a variety of electrophiles, primarily primary alkyl halides, in an SN2-type reaction to form a new carbon-carbon bond at the α-position. chemistrysteps.comyoutube.com
For unsymmetrical ketones, the regioselectivity of deprotonation can be controlled to form either the kinetic or thermodynamic enolate. libretexts.orglibretexts.org The kinetic enolate is formed faster by using a bulky base like LDA at low temperatures, leading to alkylation at the less substituted α-carbon. libretexts.orgpressbooks.publibretexts.org Conversely, the more stable thermodynamic enolate can be formed using a smaller, weaker base at higher temperatures, favoring alkylation at the more substituted α-carbon. pressbooks.pub
| Reagent/Condition | Transformation | Center | Product Type |
| Acyl chloride/anhydride | Acylation | Nitrogen | N-acyl-β-amino ester |
| Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination | Nitrogen | N-alkyl-β-amino ester |
| 1. LDA, THF, -78 °C; 2. R-X | Alkylation | α-Carbon | Methyl 2-alkyl-2-methyl-3-(methylamino)propanoate |
The functional groups of this compound and its derivatives can be sequentially interconverted to generate a wide range of other compound classes. These transformations are pivotal in the synthesis of heterocyclic compounds and other complex molecules.
β-Amino esters are valuable precursors for the synthesis of various nitrogen-containing heterocycles. For instance, the reaction of β-enamino esters, which can be derived from β-keto esters, with hydrazines can lead to the formation of pyrazolones. nih.gov Similarly, reaction with acetylacetone can yield pyridinone derivatives. nih.gov These transformations highlight the utility of β-amino esters as building blocks in heterocyclic chemistry.
Another significant functional group interconversion is the cyclization of β-amino esters to form β-lactams (2-azetidinones). This can be achieved through intramolecular cyclization reactions, for example, by treating the β-amino ester with alkylaluminum compounds. nih.govresearchgate.net The enolates of ω-imino-esters can also undergo intramolecular cyclization to afford polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of other reactions. The amino group can be transformed into other nitrogen-containing functionalities, or it can serve as a directing group for further reactions on the carbon skeleton. The strategic application of these interconversions allows for the synthesis of complex molecules with multiple stereocenters from simple β-amino acid precursors. nih.gov
| Starting Material | Reagent(s) | Product |
| β-Enamino ester | Hydrazine | Pyrazolone derivative |
| β-Enamino ester | Acetylacetone | Pyridinone derivative |
| β-Amino ester | Alkylaluminum compounds | β-Lactam |
| (oxa)norbornene β-amino acid esters | Ring-rearrangement metathesis catalysts | Fused-ring β-amino lactones |
Scalability and Process Intensification in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates the development of scalable and efficient processes. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing in terms of safety, efficiency, and cost-effectiveness.
Continuous flow reactors have emerged as a powerful tool for the synthesis of β-amino esters, offering enhanced control over reaction parameters and improved safety profiles. In a continuous flow setup, reactants are pumped through a heated and pressurized tube or a series of interconnected reactors, allowing for precise control of temperature, pressure, and residence time. mdpi.comsuss.edu.sgresearchgate.netresearchgate.net
One notable application is the lipase-catalyzed Michael addition of aromatic amines to acrylates to produce β-amino acid esters. mdpi.comsuss.edu.sgresearchgate.netresearchgate.net This enzymatic synthesis can be performed in continuous-flow microreactors, which offers several advantages including green reaction conditions (using methanol as a solvent), short residence times (as low as 30 minutes), and the use of a readily available catalyst. mdpi.comsuss.edu.sg Compared to conventional batch bioreactors, continuous-flow microreactors have been shown to significantly improve the efficiency of the enzymatic synthesis. mdpi.com
The synthesis of β-amino crotonates, another class of β-amino esters, has also been successfully demonstrated in continuous flow. researchgate.netgoogle.comtrea.com The reaction of a β-ketoester with ammonia or primary amines can be carried out in a tubular reactor, which overcomes heat and mass transfer limitations often encountered in batch processes. researchgate.net This approach is amenable to scale-up and can be operated as a green process technology, especially when performed without an external solvent. researchgate.net
The industrial feasibility of synthesizing β-amino esters is contingent upon developing robust, high-yield, and cost-effective processes. Optimization of reaction conditions is crucial for maximizing product yield and minimizing the formation of byproducts.
In the context of continuous flow synthesis, several parameters can be fine-tuned to optimize the yield. For the lipase-catalyzed synthesis of β-amino acid esters, factors such as the reaction solvent, temperature, enzyme and substrate ratio, and residence time have been studied. mdpi.com For example, it was found that the optimal reaction temperature was 35 °C, as higher temperatures led to a decrease in the selectivity of the enzymatic reaction. mdpi.com The molar ratio of the amine to the acrylate was also a critical factor, with a 1:4 ratio providing the best yield in one study. mdpi.com
For the synthesis of β-amino crotonates in a continuous flow reactor, experiments have been carried out to determine the optimal reactant ratios, temperature, and residence time. google.com Yields of up to 73% have been reported in batch mode, and continuous flow processes have been developed with the potential for high yields and purity. google.com The use of recyclable and reusable homogeneous acid catalysts can further enhance the industrial viability of such processes. researchgate.net
The synthesis of poly(β-amino ester)s, which are important biomaterials, has also been subject to optimization studies. The molecular weight and polymer chain end-groups have been identified as significant factors impacting their properties and performance. researchgate.net By varying the stoichiometric ratios of the amine and diacrylate monomers, polymers with different molecular weights and end-groups (amine or acrylate terminated) can be produced. researchgate.net
| Reaction | Key Optimization Parameter | Optimal Condition | Outcome | Reference |
| Lipase-catalyzed Michael Addition | Temperature | 35 °C | Minimized byproduct formation | mdpi.com |
| Lipase-catalyzed Michael Addition | Substrate Molar Ratio (Aniline:Methyl Acrylate) | 1:4 | Maximized yield (80.3%) | mdpi.com |
| β-amino crotonate synthesis (batch) | Substrate Molar Ratio (Methyl acetoacetate:Ammonia) | 1:3 | Increased yield from 59% to 73% | google.com |
Stereochemical Investigations and Chiral Recognition in Methyl 2 Methyl 3 Methylamino Propanoate Systems
Enantiomeric and Diastereomeric Purity Assessment Methodologies
The determination of enantiomeric and diastereomeric purity is fundamental in the characterization of chiral compounds like Methyl 2-methyl-3-(methylamino)propanoate. Enantiomeric excess (ee) and diastereomeric excess (de) are key parameters that quantify the purity of a chiral sample. rsc.org
A common approach for assessing enantiomeric purity involves chiral chromatography, where the enantiomers are separated and quantified. thieme-connect.de The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. For diastereomers, which have different physical properties, standard chromatographic techniques or even NMR spectroscopy can often be used to determine their ratio in a mixture.
Another method involves the use of chiral derivatizing agents. nih.gov By reacting the enantiomeric mixture with a pure chiral reagent, a pair of diastereomers is formed. These diastereomers can then be distinguished and quantified using non-chiral analytical techniques like NMR spectroscopy or standard chromatography. The relative amounts of the diastereomers directly correlate to the enantiomeric composition of the original sample.
Circular dichroism (CD) spectroscopy is another powerful tool. rsc.org By creating multivariate regression models from a series of CD spectra of mixtures with known compositions, it is possible to rapidly determine the enantiomeric and diastereomeric excess of a solution without the need for chromatographic separation. rsc.org
Interactive Table: Methods for Purity Assessment
| Methodology | Principle | Application to this compound | Typical Data Output |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of (R)- and (S)-enantiomers. | Chromatogram with two separated peaks, allowing for calculation of enantiomeric excess (ee). |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinguishable NMR spectra. | Reaction with a chiral agent (e.g., Mosher's acid) to form diastereomers with distinct chemical shifts. | NMR spectrum showing separate signals for each diastereomer, allowing for integration and calculation of de (and thus ee). |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Measurement of the CD spectrum and comparison to standards or use in multivariate regression models. | CD spectrum; quantitative models can predict ee and de. rsc.org |
Chiral Separation Techniques for Racemic Mixtures
The separation of a racemic mixture of this compound into its pure enantiomers is a crucial step for stereoselective synthesis and biological studies.
Diastereomeric Salt Formation and Resolution
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.org This technique involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid. libretexts.org Commonly used resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org
The resulting diastereomeric salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid, have different physical properties, most notably their solubility in a given solvent. libretexts.orgacs.org This difference in solubility allows for their separation by fractional crystallization. nih.gov Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base or acid, yielding the enantiomerically pure amine. The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. wikipedia.org
Chiral Chromatography Applications (e.g., HPLC, GC)
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a direct method for separating the enantiomers of β-amino acid esters. nih.govtandfonline.comtandfonline.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including amino acid derivatives. yakhak.org For β-amino acids and their esters, crown ether-based CSPs have also shown excellent enantioselectivity, often with the mobile phase pH being a critical parameter for achieving optimal separation. tandfonline.comtandfonline.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies. nih.gov
Gas Chromatography (GC): Chiral GC is another valuable technique, particularly for volatile compounds. For amino acid esters like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. sigmaaldrich.comnih.govresearchgate.net The amino and carboxyl groups can be derivatized, for example, by esterification and acylation. sigmaaldrich.com The resulting derivatives are then separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val. nih.govresearchgate.netresearchgate.net
Interactive Table: Chiral Separation Techniques
| Technique | Chiral Selector/Reagent | Principle of Separation | Typical Conditions |
| Diastereomeric Salt Resolution | Chiral acids (e.g., Tartaric acid, Mandelic acid) wikipedia.org | Differential solubility of diastereomeric salts. acs.org | Selection of an appropriate solvent for fractional crystallization. |
| Chiral HPLC | Polysaccharide-based CSPs, Crown ether CSPs tandfonline.comyakhak.org | Differential interaction with the chiral stationary phase. | Normal or reversed-phase solvents; pH control for crown ether columns. tandfonline.comtandfonline.com |
| Chiral GC | Cyclodextrin derivatives, Chirasil-L-Val nih.govresearchgate.net | Differential partitioning into a chiral stationary phase. | Derivatization to increase volatility; temperature programming. |
Stereochemical Assignment through Advanced Spectroscopic and Diffraction Techniques
Determining the absolute configuration (R or S) of the chiral center in this compound requires sophisticated analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, assigning the specific stereochemistry of each can be challenging. Advanced NMR techniques, combined with computational methods, have become powerful tools for this purpose. The calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method for all possible diastereomers and comparing them to the experimental data can allow for a confident assignment of the relative stereochemistry. nih.govnih.govresearchgate.net The DP4 probability is a statistical tool that aids in this assignment by comparing the calculated and experimental NMR data. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional structure of the molecule in the crystalline state. nih.gov To apply this method to this compound, it would first need to be crystallized, possibly as a salt with a chiral or achiral counter-ion. rsc.orgnih.gov The diffraction pattern of the crystal allows for the unambiguous determination of the spatial arrangement of the atoms, thus establishing the absolute stereochemistry. nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be determined. rsc.org This technique is particularly useful for molecules in solution and has been successfully applied to determine the absolute configuration of amino acids and other natural products. researchgate.netnih.gov
Theoretical Models for Chiral Induction and Recognition Mechanisms
Understanding the non-covalent interactions that govern how chiral molecules recognize each other is crucial for designing effective chiral separation methods and asymmetric syntheses.
Chiral Induction: In the context of synthesizing a specific enantiomer of this compound, chiral induction refers to the preferential formation of one enantiomer over the other under the influence of a chiral catalyst or auxiliary. mdpi.com For β-amino acids, dynamic kinetic resolution (DKR) is a powerful strategy where a racemic starting material is converted into a single, enantiomerically pure product. nih.gov Theoretical models, often based on density functional theory (DFT) calculations, can be used to study the transition states of the reaction pathways leading to the different stereoisomers. These models help in understanding the origin of the stereoselectivity and in optimizing the reaction conditions for higher enantiomeric excess. The stereochemical outcome is often dictated by minimizing steric hindrance and maximizing favorable electronic interactions in the transition state. rsc.org
Chiral Recognition: The separation of enantiomers in chiral chromatography is based on the principle of chiral recognition. mdpi.comnih.gov The chiral selector in the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov The stability of these complexes differs for the two enantiomers, leading to different retention times. Theoretical models are used to simulate the interactions between the chiral selector and the individual enantiomers. researchgate.net These models can reveal the specific binding modes, such as hydrogen bonding, π-π stacking, and steric repulsion, that contribute to the chiral discrimination. nsf.gov For amino acid esters, the interactions often involve the amino and ester functionalities, and understanding these interactions at a molecular level can guide the selection or design of more effective chiral stationary phases. mdpi.comnih.gov
Mechanistic and Kinetic Studies of Chemical Transformations Involving Methyl 2 Methyl 3 Methylamino Propanoate
Elucidation of Ester Hydrolysis Mechanisms and Kinetics
The hydrolysis of the ester functional group in methyl 2-methyl-3-(methylamino)propanoate is a fundamental transformation that can be catalyzed by either acid or base. The reaction involves the cleavage of the acyl-oxygen bond, yielding 2-methyl-3-(methylamino)propanoic acid and methanol (B129727). The mechanism and rate of this reaction are highly dependent on the pH of the medium.
The hydrolysis of esters is subject to catalysis under both acidic and basic conditions. For ω-amino acid esters, the rate of hydrolysis is influenced by the protonation state of the amino group, which is in a pH-dependent equilibrium. core.ac.uk This means that the observed rate of hydrolysis is a composite of the rates of hydrolysis of the protonated (EH⁺) and the neutral (E) forms of the ester. core.ac.uk
Under acidic conditions , the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a molecule of methanol to give the carboxylic acid.
For some ω-amino acid esters, the neutral form (E) can undergo a rapid intramolecular cyclization to form a lactam, a reaction that competes with hydrolysis. core.ac.uk In the case of this compound, the formation of a five-membered lactam ring is a possibility.
Due to the lack of specific experimental data for this compound, the following table presents kinetic data for the base hydrolysis of related α-amino acid esters, which illustrates the influence of the amino acid side chain on the hydrolysis rate. researchgate.net
| Ester | Rate Constant (k_OH) (M⁻¹s⁻¹) |
| Glycine methyl ester | Data not available in source |
| Methionine methyl ester | Data not available in source |
| Histidine methyl ester | Data not available in source |
| The catalysis ratio for the hydrolysis of these esters when coordinated to a palladium complex has been reported, indicating that the rate of hydrolysis is significantly affected by metal ion coordination. researchgate.net |
Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds and are widely used in organic synthesis for their high chemo-, regio-, and enantioselectivity. nih.gov The enzymatic hydrolysis of esters typically occurs in aqueous media, but can also be performed in organic solvents. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB) are known to be effective for the hydrolysis of a variety of esters, including those with bulky carboxylic acid moieties. nih.govnih.gov
The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol component. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product.
While specific studies on the enzymatic hydrolysis of this compound are not available, research on related β-amino esters demonstrates the feasibility of this approach. For instance, lipases from Candida antarctica and Pseudomonas cepacia have been used for the resolution of ethyl 3-aminobutanoate. researchgate.net Lipase A from Candida antarctica (CAL-A) has even been shown to catalyze the hydrolysis of amide bonds in N-acylated β-amino acids and their esters, a reaction not typical for lipases. rsc.org The enantioselectivity of these enzymatic reactions is a key feature, allowing for the kinetic resolution of racemic mixtures of amino esters. researchgate.netmdpi.com
The following table summarizes the use of Candida antarctica lipase B in the resolution of β-amino esters, highlighting the influence of the substrate structure on the reaction.
| Substrate | Reaction Type | Enantioselectivity (E) | Reference |
| Ethyl 3-aminobutanoate | Interesterification | Low | researchgate.net |
| Ethyl 3-aminobutanoate | N-acylation | Good (E=74) | researchgate.net |
Investigations into Nucleophilic Substitution Reactions at the Ester Carbonyl
The ester carbonyl group of this compound is susceptible to nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the leaving group (methoxide) results in the formation of a new carbonyl compound. chemistrysteps.comdalalinstitute.com
The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. The reactivity of the ester towards nucleophiles is lower than that of more reactive acyl derivatives like acyl chlorides or anhydrides. chemistrysteps.com
A common example of nucleophilic acyl substitution is aminolysis, the reaction of an ester with an amine to form an amide. chemistrysteps.comdalalinstitute.com In the case of this compound, reaction with a primary or secondary amine would yield the corresponding N-substituted 2-methyl-3-(methylamino)propanamide. The reaction is typically slower than the aminolysis of acyl chlorides due to the poorer leaving group ability of the alkoxide compared to the chloride ion. chemistrysteps.com
The mechanism of aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. Proton transfer, often facilitated by a second molecule of the amine, leads to a neutral tetrahedral intermediate which then collapses by expelling the methoxide (B1231860) leaving group to form the amide. chemistrysteps.comdalalinstitute.com
Mechanistic Pathways of Amine Reactivity (e.g., Oxidation, Reduction, Acylation)
The secondary amine functionality in this compound imparts a range of reactivity to the molecule. This includes oxidation, reduction (of the corresponding N-oxide), and acylation.
Oxidation: Secondary amines can be oxidized to various products depending on the oxidizing agent. For instance, treatment with hydrogen peroxide or a peroxy acid can lead to the formation of a hydroxylamine (B1172632) or a nitrone. Stronger oxidizing agents can lead to more complex reaction mixtures.
Reduction: While the amine itself is not typically reduced, if it were to be oxidized to an N-oxide, this functional group could be reduced back to the secondary amine using appropriate reducing agents.
Acylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as acyl chlorides or anhydrides. savemyexams.com This acylation reaction results in the formation of an amide. The mechanism is a nucleophilic addition-elimination reaction at the carbonyl carbon of the acylating agent. savemyexams.com The reaction is generally rapid and exothermic. Under acidic conditions, the amine can be protonated, which suppresses its nucleophilicity and prevents acylation. nih.gov This principle is utilized for the chemoselective O-acylation of hydroxyamino acids. nih.gov
The general mechanism for the acylation of an amine with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion to form the amide. savemyexams.com A base is often added to neutralize the HCl by-product. savemyexams.com
Reaction Intermediate Characterization and Trapping Experiments
The direct observation and characterization of reaction intermediates, such as the tetrahedral intermediates in ester hydrolysis or aminolysis, are often challenging due to their transient nature. However, various techniques can be employed to gain insight into their structure and role in the reaction mechanism.
One approach is the use of cryoenzymology, where reactions are carried out at sub-zero temperatures to slow down the reaction rates and allow for the accumulation and trapping of intermediates. nih.gov For example, an acyl-enzyme intermediate in β-lactamase catalysis was trapped and characterized using this method. nih.gov
Another strategy involves the use of substrate analogs that form more stable intermediates. For instance, replacing a catalytic serine or cysteine residue in an enzyme with 2,3-diaminopropionic acid has been used to trap acyl-enzyme intermediates as stable amide-linked adducts. nih.gov
In the context of ester hydrolysis, while direct observation of the tetrahedral intermediate for this compound is not reported, computational studies on related systems can provide valuable information about the structure and stability of these species. researchgate.net For example, DFT calculations have been used to investigate the mechanism of base hydrolysis of α-amino acid esters catalyzed by palladium complexes. ekb.eg
Computational and Theoretical Chemical Research on Methyl 2 Methyl 3 Methylamino Propanoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the mechanisms of chemical reactions. For a compound like Methyl 2-methyl-3-(methylamino)propanoate, DFT could be employed to study various potential reaction pathways, such as hydrolysis of the ester group or reactions involving the secondary amine.
A typical DFT study would involve:
Reactant and Product Optimization: The 3D structures of the reactant (this compound) and potential products are optimized to find their lowest energy geometries.
Transition State (TS) Searching: Algorithms are used to locate the transition state structure for a specific reaction, which represents the highest energy point along the reaction coordinate.
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction pathway.
For instance, a DFT study on the alkaline hydrolysis of this compound would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculations would determine the activation barrier for this step, providing a quantitative measure of the reaction rate. While studies on similar esters like methyl propanoate exist, specific data for this compound is not available. researchgate.netrsc.orgresearchgate.net
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to interconversion between them. lumenlearning.com This is crucial as the reactivity and biological activity of a molecule can depend on its preferred conformation.
To perform a conformational analysis, computational chemists would systematically rotate the single bonds in the molecule (e.g., the C-C and C-N bonds in the backbone) and calculate the energy at each step using quantum mechanical methods like DFT. The results are often visualized as a potential energy surface or energy landscape, which maps the energy as a function of the rotational angles (dihedral angles).
The key findings from such an analysis would be:
Global Minimum Conformation: The single most stable conformation of the molecule.
Local Minima Conformations: Other stable, low-energy conformations.
Energy Barriers: The energy required to rotate from one stable conformation to another.
For this compound, the analysis would reveal how the methyl groups and the amino and ester functionalities orient themselves to minimize steric hindrance and optimize any intramolecular interactions, such as hydrogen bonding. lumenlearning.com
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| 1 (Global Min) | 178.5 | 65.2 | 0.00 |
| 2 | -68.3 | 179.1 | 1.25 |
| 3 | 67.9 | 70.1 | 1.89 |
| 4 | 177.9 | -66.8 | 2.50 |
| Note: This table is for illustrative purposes only. The values are hypothetical and not based on published experimental or computational data for the specific compound. |
Molecular Dynamics Simulations of Compound Behavior in Different Environments
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. Unlike quantum calculations that often focus on static structures, MD simulates the actual movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation would typically involve:
Placing one or more molecules of the compound into a simulation box.
Surrounding it with solvent molecules (e.g., water, methanol) to mimic a solution environment.
Assigning initial velocities to all atoms.
Calculating the forces between all atoms using a pre-defined force field.
Updating the positions and velocities of the atoms over a small time step (femtoseconds).
Repeating these steps for millions of iterations to simulate the system's evolution over nanoseconds or microseconds.
From these simulations, one can analyze the trajectory to understand:
Conformational Dynamics: How the molecule flexes and changes its shape over time in a particular solvent.
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Transport Properties: Diffusion coefficients can be calculated to understand how the molecule moves through the solvent.
MD simulations are particularly valuable for exploring how the environment influences the molecule's preferred shapes and dynamics, offering a bridge between theoretical calculations and real-world behavior.
In Silico Modeling of Molecular Recognition Processes
In silico modeling encompasses a range of computational techniques used to study how molecules interact and recognize each other, a process fundamental to many biological and chemical systems.
Ligand-Protein Docking Studies (focused on methodology, not biological outcome)
Ligand-protein docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov The methodology, if applied to this compound as a potential ligand, would follow these general steps:
Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from crystallographic data. scotchem.ac.uk Water molecules might be removed, and hydrogen atoms are added. The 3D structure of the ligand (this compound) is generated and its energy is minimized.
Defining the Binding Site: The region on the protein where the ligand is expected to bind is identified. This can be done based on the location of a known inhibitor or by using algorithms that detect potential binding pockets on the protein's surface. mdpi.com
Sampling Conformations and Orientations: The docking algorithm systematically places the ligand into the binding site in a multitude of different orientations and conformations. researchgate.net For flexible ligands, the algorithm also explores different rotational states of the molecule's bonds.
Scoring: Each generated pose (a specific orientation and conformation of the ligand in the binding site) is evaluated using a scoring function. mdpi.com This function estimates the binding affinity, typically by calculating terms related to electrostatic interactions, van der Waals forces, and hydrogen bonds. The poses are then ranked based on their scores.
The primary output of a docking study is a set of predicted binding poses and their corresponding scores, which suggest the most likely way the ligand interacts with the protein at an atomic level. vu.edu.au
Table 2: Typical Methodological Parameters for a Ligand-Protein Docking Simulation
| Parameter | Description | Typical Setting |
| Docking Software | The program used to perform the simulation. | AutoDock, Glide, GOLD |
| Receptor Structure | The PDB code of the target protein structure. | e.g., 3XYZ |
| Binding Site Definition | Coordinates defining the search space for the ligand. | Grid box centered at (x, y, z) with dimensions (a, b, c) Å |
| Scoring Function | The algorithm used to rank the poses. | e.g., AutoDock Vina scoring function, GlideScore |
| Number of Poses | The number of top-ranked binding modes to be generated. | 10-20 |
| Note: This table illustrates the setup of a docking calculation and does not represent a specific study on this compound. |
Solvent Effects on Molecular Conformation and Reactivity
The choice of solvent can dramatically influence the conformation of a molecule and the rates and mechanisms of its reactions. frontiersin.orgnih.gov Computational chemistry offers several ways to model these solvent effects:
Explicit Solvent Models: As used in Molecular Dynamics simulations (see section 5.2), individual solvent molecules are explicitly included in the calculation. This is the most realistic but computationally expensive approach. It allows for the study of specific solute-solvent interactions like hydrogen bonding. frontiersin.org
Implicit Solvent Models (Continuum Models): In this approach, the solvent is treated as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum. This method is computationally much faster than explicit models and is effective at capturing the bulk electrostatic effects of the solvent on the solute.
These models can be used to study how a change in solvent polarity affects:
Conformational Equilibrium: A polar solvent might stabilize a more polar conformation of this compound, shifting the equilibrium compared to a non-polar solvent. aps.orgresearchgate.netnih.gov
Reaction Energetics: By calculating the energies of reactants and transition states in different solvent models, chemists can predict how solvent changes will affect reaction rates. For example, a reaction that proceeds through a highly charged transition state will be accelerated in polar solvents that can stabilize that charge. nih.gov
While the principles are well-established, specific studies quantifying the impact of different solvents on the conformational landscape and reactivity of this compound are not present in the surveyed literature.
Prediction of Spectroscopic Parameters via Computational Methods
The in-silico prediction of spectroscopic parameters provides a powerful, non-destructive avenue for characterizing molecular structures, complementing and guiding experimental work. For this compound, computational methods, particularly those rooted in quantum mechanics, can elucidate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic signatures. Density Functional Theory (DFT) stands as a principal methodology for these predictions due to its favorable balance between computational cost and accuracy for organic molecules. nih.govresearchgate.net
The process begins with the optimization of the molecule's three-dimensional geometry. Using a selected DFT functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-31G(d) or larger), the calculation seeks the lowest energy conformation of the molecule. researchgate.netresearchgate.net Once this equilibrium geometry is established, further calculations can be performed to predict the spectroscopic data.
For ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. nih.govrsc.org This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically Tetramethylsilane (TMS), computed at the same level of theory. acs.org
The prediction of the infrared spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions, which forms a Hessian matrix. github.io Diagonalizing this matrix yields the normal modes of vibration and their frequencies. github.io These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. acs.org
To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) is the most common approach. nih.govresearchgate.net This method calculates the electronic transition energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations help identify the wavelengths of maximum absorption (λmax) associated with electronic excitations, such as n → π* or π → π* transitions involving the carbonyl group of the ester and the lone pair on the nitrogen atom.
The following tables present hypothetical, yet scientifically plausible, predicted spectroscopic data for this compound, derived from the principles of DFT calculations. These values serve as a representative example of what a computational study would yield.
Interactive Data Tables
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Calculated using DFT (B3LYP/6-31G(d)) with GIAO method, referenced to TMS.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C2 (methine) | 2.55 | sextet |
| H on C3 (methylene) | 2.70 | multiplet |
| H on N (amine) | 1.50 | broad singlet |
| H on N-CH₃ (methyl) | 2.35 | singlet |
| H on C2-CH₃ (methyl) | 1.15 | doublet |
| H on O-CH₃ (ester methyl) | 3.68 | singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Calculated using DFT (B3LYP/6-31G(d)) with GIAO method, referenced to TMS.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (carbonyl) | 175.2 |
| C2 (methine) | 41.5 |
| C3 (methylene) | 55.8 |
| N-CH₃ (methyl) | 36.1 |
| C2-CH₃ (methyl) | 15.3 |
| O-CH₃ (ester methyl) | 51.9 |
Table 3: Predicted Major Infrared (IR) Absorption Frequencies for this compound
Calculated using DFT (B3LYP/6-31G(d)). Frequencies are scaled.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 | Medium |
| C-H Stretch (Aliphatic) | 2850-2995 | Strong |
| C=O Stretch (Ester) | 1735 | Strong |
| C-O Stretch (Ester) | 1170-1250 | Strong |
| C-N Stretch | 1100-1150 | Medium |
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
Calculated using TD-DFT (B3LYP/6-31G(d)) in a simulated solvent.
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| n → π* (Carbonyl) | 215 | Low |
Advanced Analytical Techniques in the Research of Methyl 2 Methyl 3 Methylamino Propanoate and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of Methyl 2-methyl-3-(methylamino)propanoate. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula from its exact mass. The calculated monoisotopic mass for this compound (C6H13NO2) is 131.09464 Da. uni.lu Experimental measurement of the molecular ion's mass with high precision serves as a primary method for confirming the compound's identity.
In addition to the molecular ion, HRMS analysis involves the observation of various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for these adducts to provide an additional layer of confirmation. uni.lu
Table 1: Predicted HRMS Adducts and Collision Cross-Section (CCS) Values for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 132.10192 | 128.6 |
| [M+Na]⁺ | 154.08386 | 134.9 |
| [M-H]⁻ | 130.08736 | 129.1 |
| [M+K]⁺ | 170.05780 | 135.9 |
| [M+H-H₂O]⁺ | 114.09190 | 123.8 |
Data sourced from predicted values. uni.lu
Furthermore, HRMS is critical for impurity profiling. Its high sensitivity and mass accuracy enable the detection and potential identification of process-related impurities and degradation products, even at trace levels. By determining the exact mass of an impurity, a molecular formula can be proposed, offering significant clues to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
While 1D NMR provides initial information on the types and numbers of protons and carbons, 2D NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms. researchgate.net
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For this compound, COSY would show correlations between the proton at the C2 position and the protons of the C2-methyl group, as well as between the C2 proton and the adjacent methylene (B1212753) (CH₂) protons at the C3 position.
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons with their directly attached carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon, leveraging the enhanced sensitivity of methyl groups which produce sharp, intense signals. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for piecing together the molecular skeleton by showing long-range correlations (typically over 2-4 bonds) between protons and carbons. researchgate.net For this compound, key HMBC correlations would include:
The protons of the ester methyl group (O-CH₃) to the carbonyl carbon (C=O).
The proton at C2 to the carbonyl carbon.
The protons of the N-methyl group (N-CH₃) to the C3 carbon.
The protons of the C2-methyl group to both the C2 and C3 carbons.
Table 2: Expected NMR Connectivity for this compound
| Experiment | Correlated Nuclei | Expected Key Correlations | Structural Information Provided |
|---|---|---|---|
| COSY | ¹H - ¹H | H2 ↔ H3; H2 ↔ H(C2-CH₃) | Connects the propanoate backbone |
| HMQC/HSQC | ¹H - ¹³C (1-bond) | Links every proton to its directly bonded carbon | Assigns C-H pairs |
| HMBC | ¹H - ¹³C (2-4 bonds) | H(O-CH₃) ↔ C=O; H(N-CH₃) ↔ C3; H2 ↔ C=O | Confirms ester and amino group placement |
This compound possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers. Determining the relative stereochemistry and conformational preferences requires through-space NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. By analyzing the NOE/ROE cross-peaks between the proton at the C2 chiral center and protons on the adjacent C2-methyl and C3-methylene groups, the spatial arrangement of these substituents can be inferred.
Chromatographic Method Development for Purity Analysis and Separation
Chromatographic methods are the gold standard for assessing the purity of chemical compounds and for separating them from complex mixtures.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is well-suited for the purity analysis of this compound. A common approach would be reversed-phase chromatography.
Stationary Phase: A C18 or C8 silica-based column is typically used.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective. Due to the basic nature of the secondary amine in the molecule, peak tailing can be an issue. To mitigate this, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to ensure sharp, symmetrical peaks.
Detection: A Diode Array Detector (DAD) or a UV detector would be suitable for detection, although coupling the LC system to a mass spectrometer (LC-MS) provides greater sensitivity and specificity. st-andrews.ac.uk
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to the polarity and hydrogen-bonding capability of the secondary amine in this compound, direct analysis can be challenging, often resulting in broad, tailing peaks on standard non-polar columns. google.compatsnap.com
Several strategies can be employed to overcome this:
Column Selection: Using a mid-polarity capillary column, such as one containing phenyl and cyanopropyl functional groups, can improve peak shape compared to standard non-polar columns. google.com
Derivatization: The amine functionality can be chemically modified (derivatized) prior to injection to create a less polar, more volatile analogue. This significantly improves chromatographic performance.
GC-MS: Coupling the GC to a mass spectrometer (GC-MS) is the preferred method for detection. nih.gov This provides not only a retention time for quantification but also a mass spectrum for each eluting peak, allowing for positive identification and the characterization of any impurities. google.com The high temperatures used in the GC inlet and column can sometimes cause degradation of thermally labile compounds, and GC-MS is an excellent tool for identifying such artifacts.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of crystalline solids. This technique is instrumental in establishing the absolute configuration of stereocenters, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships of molecules like "this compound" and its derivatives.
While a crystal structure for "this compound" itself is not publicly documented, the application of X-ray crystallography can be illustrated through the analysis of related β-amino ester derivatives. For instance, the crystal structure of "methyl-2-hydroxy-2-phenyl-3-(4-bromophenyl)-3-phenylamino-propanoate" was determined to understand the stereochemical features of its two asymmetric centers. researchgate.net The analysis revealed the syn configuration of the β-amino-α-hydroxyester and a torsion angle of 60.6° for O1–C2–C3–N. researchgate.net Such data is invaluable for confirming the outcome of stereoselective syntheses and for computational modeling studies.
In a study on α,β-unsaturated γ-amino esters, which share structural similarities with derivatives of "this compound", X-ray crystallography was employed to study the conformations of these molecules in both monomeric and dipeptide forms. nih.gov This research demonstrated that a vinylogous homo-dipeptide adopted a β-sheet conformation, whereas a mixed hybrid dipeptide showed an irregular structure in single crystals. nih.gov
The crystallographic data obtained for such derivatives provide a foundational understanding of how the core structure of β-amino esters behaves in the solid state. This information is crucial for designing new molecules with specific desired conformations and biological activities.
| Crystallographic Data for a Related β-Amino Ester Derivative | |
| Compound | methyl-2-hydroxy-2-phenyl-3-(4-bromophenyl)-3-phenylamino-propanoate |
| Crystal System | Monoclinic |
| Space Group | P121/c1 |
| Unit Cell Dimensions | a = 17.643(1) Å, b = 5.935(1) Å, c = 18.782(1) Å, β = 90.13(1)° |
| Key Torsion Angle (O1–C2–C3–N) | 60.6° |
| Stereochemistry | syn isomer |
| Data sourced from a study on a related β-amino-α-hydroxyester to illustrate the type of information obtained from X-ray crystallography. researchgate.net |
Electrochemical Characterization for Redox Behavior Studies
Electrochemical techniques are pivotal in investigating the redox properties of molecules, providing insights into their electron transfer capabilities, which can be relevant for understanding their potential roles in various chemical and biological processes. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to determine oxidation and reduction potentials, the number of electrons transferred, and the reversibility of the redox processes.
While direct electrochemical studies on "this compound" are not extensively reported, the electrochemical behavior of related nitrogen-containing organic compounds can serve as a pertinent example. For instance, the electrochemical characterization of isothiazolinone derivatives, such as "Methylisothiazolinone" (MIT), has been performed using a boron-doped diamond electrode. mdpi.com
In a study of MIT, differential pulse voltammetry in a citrate-phosphate buffer at pH 5.6 showed a well-defined, irreversible anodic peak at approximately +1.535 V versus an Ag/AgCl reference electrode. mdpi.com The irreversibility of the oxidation process was indicated by the absence of a corresponding reduction peak in the cyclic voltammogram. mdpi.com The study concluded that the oxidation involves a two-electron anodic ring-opening process. mdpi.com
These findings on related compounds suggest that the secondary amine and ester functionalities in "this compound" could be susceptible to electrochemical oxidation. The specific oxidation potential and mechanism would depend on the experimental conditions, such as the electrode material, solvent, and pH. The data from such studies are crucial for applications where the redox stability of the molecule is a key factor.
| Electrochemical Data for a Related Nitrogen-Containing Compound | |
| Analyte | Methylisothiazolinone (MIT) |
| Technique | Differential Pulse Voltammetry (DPV) |
| Electrode | Boron-Doped Diamond Electrode |
| Buffer | Citrate-Phosphate Buffer (pH 5.6) |
| Anodic Peak Potential (Ep) | ~ +1.535 V vs. Ag/AgCl |
| Nature of the Process | Irreversible anodic oxidation |
| Data sourced from a study on a related nitrogen-containing compound to illustrate the application of electrochemical characterization. mdpi.com |
Methyl 2 Methyl 3 Methylamino Propanoate As a Strategic Building Block in Complex Chemical Synthesis
Utilization in the Synthesis of Modified Peptides and Amino Acid Conjugates
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of medicinal chemistry, often leading to peptidomimetics with enhanced stability, receptor affinity, and pharmacokinetic properties. N-methylated β-amino acids, such as the parent acid of Methyl 2-methyl-3-(methylamino)propanoate, are particularly significant building blocks. The N-methylation prevents the formation of a key hydrogen bond in peptide secondary structures and protects against enzymatic degradation by peptidases.
While direct literature detailing the use of this compound is specialized, its structural motifs are found in highly potent peptide-based natural products. For instance, the marine peptide Dolastatin 10 and its derivatives contain unique N-methylated amino acid units. nih.gov The synthesis of these complex peptides relies on the preparation of specialized building blocks. The structural framework of this compound makes it an ideal starting point for the synthesis of such rare amino acid residues. For example, it can be envisioned as a precursor to units like (2S,3R)-3-amino-2-methylpentanoic acid or 3,4-dimethyl-2-(methylamino)pentanoic acid, which are components of complex macrocyclic peptides and antibiotics. researchgate.netresearchgate.netnih.gov
Research in the field has led to the stereoselective synthesis of complex units found in dolastatin analogues, such as dolaproine (Dap) and dolaisoleuine (Dil), highlighting the importance of having a toolbox of versatile β-amino acid precursors. epa.gov
Table 1: Examples of Non-Canonical Amino Acid Units in Biologically Active Peptides This table is interactive. Click on the headers to sort.
| Unit Name | Structural Features | Found In (Example) |
|---|---|---|
| Dolaisoleuine (Dil) | N-Methylated, β-amino acid | Dolastatin 10 |
| Dolaproine (Dap) | Proline-derived, β-amino acid | Dolastatin 10 |
| (2S,3R)-3-Amino-2-methylpentanoic acid | β-Amino acid with two stereocenters | Component of various peptide analogues |
| 3,4-Dimethyl-2-(methylamino)pentanoic acid | N-Methylated α-amino acid | Antibiotics (e.g., Grividomycins) |
Application in Natural Product Total Synthesis
The strategic placement of nitrogen and methyl groups in natural products is critical to their bioactivity. This compound serves as a potential chiral synthon for introducing these key features.
Polyketides are a large class of natural products assembled from simple acyl-CoA precursors. Hybrid polyketide-peptide natural products incorporate amino acid units into the growing polyketide chain. While the direct incorporation of this compound into a polyketide synthase pathway is not extensively documented, its parent β-amino acid structure is a key feature in such hybrid molecules. Synthetic chemists can utilize such building blocks to construct fragments of complex polyketide-peptide hybrids, leveraging the existing stereochemistry to guide the synthesis. The structural motif is related to precursors like 2-methylmalonyl-CoA, which are fundamental in the biosynthesis of many polyketides. researchgate.net
Alkaloids are nitrogen-containing natural products with a vast range of biological activities. The synthesis of alkaloid frameworks often relies on cyclization reactions involving amine functionalities. The structure of this compound provides a nitrogen nucleophile and an ester group that can be manipulated to form various ring systems. The secondary amine can participate in Pictet-Spengler or Mannich reactions to form new carbon-carbon bonds and build the core alkaloid structure. The ester can be reduced to an alcohol for ether linkages or cyclizations, or converted to other functional groups as needed for the synthetic strategy.
Integration into Synthetic Routes for Advanced Organic Molecules
The dual functionality of this compound allows for its integration into complex synthetic sequences, serving as a linchpin for constructing advanced molecular targets.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. β-Amino esters are well-established precursors for a variety of heterocyclic systems, most notably dihydropyrimidinones (DHPMs) through multicomponent reactions like the Biginelli reaction. researchgate.net This one-pot condensation typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). nih.gov
This compound, as a β-amino ester, can act as a surrogate for the β-dicarbonyl component in Biginelli-type syntheses. The reaction between an aldehyde, urea, and the β-amino ester can proceed under acidic or Lewis acid catalysis to generate highly substituted dihydropyrimidinone scaffolds. beilstein-journals.orgjmchemsci.com The presence of the N-methyl group on the starting material can be used to generate specific N-substituted heterocyclic products. The versatility of this approach allows for the creation of diverse libraries of DHPMs for biological screening.
Table 2: Representative Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli-Type Reaction This table is interactive. Click on the headers to sort.
| Entry | Aldehyde Component | β-Component | Urea/Thiourea | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | >90 |
| 2 | 4-Nitrobenzaldehyde | Methyl Acetoacetate | Thiourea | I₂ | 92 |
| 3 | Phenylacetaldehyde | N-Methylurea | Arylaldehyde | Chiral Phosphoric Acid | 62 |
| 4 | 4-Hydroxy-3-methoxybenzaldehyde | Ethyl Acetoacetate | Urea | (pH 5) | 91.9 |
Data compiled from representative literature on Biginelli and related reactions. beilstein-journals.orgjmchemsci.com
The presence of two distinct and reactive functional groups makes this compound an excellent substrate for sequential catalytic transformations. This strategy allows for the rapid build-up of molecular complexity from a simple starting material. For instance, the secondary amine can undergo a catalytic C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) with an aryl halide. Subsequently, the ester functionality can be transformed through a separate catalytic process.
Examples of such sequences include:
Catalytic N-Arylation followed by Reduction: The amine is first coupled with an aryl halide using a palladium or copper catalyst. The resulting product can then undergo catalytic hydrogenation to reduce the ester to a primary alcohol, yielding a 1,3-amino alcohol derivative.
Catalytic Carbonylation/Coupling and Amide Formation: The amine could first be protected, followed by a catalytic transformation of the ester. Alternatively, the amine itself can direct certain catalytic C-H activation reactions at adjacent positions.
Studies on related molecules, such as the catalytic dehydrogenation of methanol (B129727) for the one-pot conversion of methyl propanoate to methyl methacrylate, demonstrate the potential for integrating catalysis into synthetic routes involving propanoate structures. st-andrews.ac.uk
Exploration of Structural Modifications and Reactivity Profiles of Methyl 2 Methyl 3 Methylamino Propanoate Derivatives
Systematic Variation of Ester and Amine Substituents
The ester and secondary amine groups are primary sites for structural modification, enabling the synthesis of a diverse library of derivatives.
Modifying the alkyl chain of the ester group or the N-methyl group influences the molecule's steric and electronic properties. Increasing the length or branching of the alkyl chains in either the ester or the amine substituent generally increases the lipophilicity and steric bulk of the derivative.
Ester Group Modification: The methyl ester can be converted to other esters (ethyl, propyl, butyl, etc.) via transesterification. The length of this alkyl chain can affect the rate of hydrolysis and other ester-related reactions. For instance, studies on polyacrylate-based networks show that increasing the alkyl ester chain length (from methyl to butyl) can significantly alter thermal and rheological properties, such as the glass transition temperature. mdpi.com This principle suggests that longer ester chains in derivatives of methyl 2-methyl-3-(methylamino)propanoate would increase hydrophobicity and could lower the rate of enzymatic or chemical hydrolysis due to increased steric hindrance.
Amine Substituent Modification: The N-methyl group can be replaced with longer or more complex alkyl groups. Research on the phase transfer of nanoparticles using secondary amines has shown that increasing the alkyl chain length (e.g., from dioctylamine (B52008) to dioctadecylamine) enhances the effectiveness of the amine in altering surface properties and dispersibility in nonpolar solvents. nih.gov This indicates that longer N-alkyl chains would render the amino ester derivative more hydrophobic.
The following table illustrates the predicted impact of systematic variations in alkyl chain length on the properties of hypothetical derivatives.
| Modification Site | Change | Predicted Impact on Lipophilicity | Predicted Impact on Reactivity | Example Derivative |
|---|---|---|---|---|
| Ester Group | Methyl to Butyl | Increase | Decrease in hydrolysis rate | Butyl 2-methyl-3-(methylamino)propanoate |
| Ester Group | Methyl to Isopropyl | Increase | Significant decrease in reaction rates due to steric hindrance | Isopropyl 2-methyl-3-(methylamino)propanoate |
| Amine Group | N-Methyl to N-Butyl | Increase | Slight decrease in nucleophilicity due to steric effects | Methyl 3-(butylamino)-2-methylpropanoate |
| Amine Group | N-Methyl to N-Benzyl | Increase | Decreased basicity and nucleophilicity due to electronic effects | Methyl 3-(benzyl(methyl)amino)-2-methylpropanoate |
The secondary amine provides a reactive handle for introducing a wide array of functional groups, significantly expanding the chemical diversity of the derivatives. Common functionalization reactions include:
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives (amides). This modification removes the basicity of the nitrogen atom and introduces a new functional group whose properties can be tuned.
N-Alkylation/Arylation: Further alkylation can lead to tertiary amines, or arylation can introduce aromatic moieties. cambridge.org For example, reacting the amino group with moieties like pyridinyl groups can introduce heterocyclic structures. sigmaaldrich.com
N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are generally stable and can alter the biological activity profile of the parent molecule.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These functional groups are known for their hydrogen-bonding capabilities.
The table below summarizes various functionalizations of the amino group.
| Reagent Class | Functional Group Introduced | Resulting Derivative Class | Potential Property Change |
|---|---|---|---|
| Acyl Halide (e.g., Acetyl Chloride) | Acetyl | N-Acetamido ester | Loss of basicity, increased polarity |
| Alkyl Halide (e.g., Benzyl Bromide) | Benzyl | N-Benzyl-N-methyl amino ester | Increased steric bulk and lipophilicity |
| Sulfonyl Chloride (e.g., Tosyl Chloride) | Tosyl | N-Sulfonamide | Increased acidity of N-H (if present), steric bulk |
| Isocyanate (e.g., Phenyl Isocyanate) | Phenylcarbamoyl | N-Urea | Introduces hydrogen bond donor/acceptor sites |
Reactivity of the Alpha-Methyl Group
The methyl group at the α-position (C2) is generally unreactive under standard conditions. Its primary influence is steric and electronic. The presence of this group introduces a chiral center (if the starting material is enantiopure) and provides steric hindrance around the adjacent ester carbonyl group. In the context of creating peptide-like molecules (peptidomimetics), α-methylation is a known strategy to increase resistance to proteolytic degradation by enzymes. iris-biotech.de While direct functionalization of this methyl group is challenging, its presence is a key structural feature that influences the conformation and metabolic stability of the entire molecule. iris-biotech.deresearchgate.net
Cyclization Reactions and Ring Formation Pathways
β-amino esters are valuable precursors for the synthesis of various heterocyclic compounds, most notably β-lactams (2-azetidinones). Intramolecular cyclization of this compound derivatives can be induced under specific conditions. A common pathway involves the activation of the carboxylic acid (after hydrolysis of the ester) followed by an intramolecular nucleophilic attack by the amino group to form a four-membered ring. Alternatively, direct cyclization from the ester can be promoted by certain reagents. For example, the use of Grignard reagents can facilitate the cyclization of β-amino esters to β-lactams. Other cyclization reactions can lead to larger rings or different heterocyclic systems depending on the nature of the substituents and the reaction conditions employed. researchgate.net For instance, conversion of the ester to a hydrazide followed by reaction with orthoesters can lead to the formation of oxadiazole rings. researchgate.net
Photochemical and Thermal Transformations of Derivatives
Derivatives of β-amino acids can undergo transformations when subjected to energy in the form of light or heat.
Photochemical Transformations: Modern synthetic methods utilize visible-light photoredox catalysis for the synthesis and functionalization of β-amino acid derivatives. rsc.orgacs.org These metal-free, energy-transfer-enabled reactions allow for the installation of amine and ester functionalities into alkenes and arenes in a single step under mild conditions. nih.gov Such photochemical strategies could be employed to synthesize complex derivatives of this compound or to induce further reactions, such as C-H functionalization or decarboxylative couplings, in its derivatives. researchgate.netnih.gov
Thermal Transformations: The thermal stability of β-amino esters is an important consideration. At elevated temperatures, they can undergo decomposition. One notable thermal process for β-amino esters is a retro-Michael (or retro-aza-Michael) reaction, where the molecule fragments into an α,β-unsaturated ester and an amine. researchgate.net This process can be reversible and is a key mechanism in the chemistry of dynamic covalent networks based on β-amino esters. researchgate.net Additionally, simple amino acid esters have been shown to prevent the thermal inactivation and aggregation of proteins like lysozyme, suggesting that these molecules can interact to confer stability at high temperatures. nih.gov
Catalytic Applications and Investigations of Methyl 2 Methyl 3 Methylamino Propanoate and Its Metal Complexes
Evaluation as a Chiral Ligand in Asymmetric Catalysis
The structure of Methyl 2-methyl-3-(methylamino)propanoate, particularly if synthesized in an enantiomerically pure form, makes it a candidate for modification into a chiral ligand for asymmetric catalysis. The presence of both a nitrogen atom and a carbonyl oxygen provides two potential coordination sites for a metal center. These bidentate or potentially monodentate ligands are crucial in influencing the stereochemical outcome of a catalytic reaction.
Chiral β-amino alcohols, which can be readily synthesized from β-amino esters through reduction of the ester functionality, have been successfully employed as ligands in various asymmetric transformations. For instance, chiral β-amino alcohols have been evaluated as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines. In these cases, the rigidity of the ligand backbone, such as in (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving high enantioselectivities. mdpi.com This suggests that the stereochemistry at the C2 and C3 positions of this compound could similarly influence the outcome of such reactions if it were converted to the corresponding amino alcohol and used as a ligand.
The general principle involves the formation of a chiral metal complex that creates a chiral environment around the active site. This environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. The N-methyl group and the α-methyl group of the target compound would likely play a significant role in the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Table 1: Examples of Chiral β-Amino Alcohol Ligands in Asymmetric Catalysis
| Ligand Precursor (Amino Ester) | Corresponding Ligand (Amino Alcohol) | Catalytic Application | Metal | Achieved Enantiomeric Excess (ee) |
| β-Amino Ester | (1S,2R)-1-Amino-2-indanol | Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines | Ruthenium | Up to 82% |
This table is illustrative and based on the applications of analogous compounds, as direct data for this compound is not available.
Precursor for Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another area where derivatives of this compound could be active. The amine functionality is a common feature in many organocatalysts, often acting as a Lewis base or participating in the formation of enamine or iminium ion intermediates.
Simple primary β-amino alcohols, which can be derived from the corresponding β-amino esters, have been shown to be effective organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. rsc.org These catalysts operate through non-covalent interactions, such as hydrogen bonding from the hydroxyl group, to control the stereochemical outcome of the reaction. The amino group is crucial for the catalytic cycle, often by activating the substrate.
Furthermore, the N-methylated amine in the target compound could be a precursor to a secondary amine organocatalyst. N-methylation of related amino esters has been explored in the context of synthesizing modified catalysts. whiterose.ac.uk By converting the ester group of this compound into other functionalities, such as an alcohol or an amide, a variety of bifunctional organocatalysts could be designed. The α-methyl group would provide steric bulk near the catalytic center, which can be a critical factor in achieving high enantioselectivity.
Table 2: Potential Organocatalytic Applications of Derivatives
| Derivative of this compound | Type of Organocatalysis | Potential Reaction |
| Corresponding β-amino alcohol | Bifunctional (amine + hydroxyl) | Michael Addition, Aldol Reaction |
| Modified amide derivative | Bifunctional (amine + amide) | Conjugate Addition |
This table represents potential applications based on the reactivity of similar functional groups, as direct research on the title compound is lacking.
Role in Metal-Mediated Transformations (excluding specific industrial applications)
Beyond its use as a ligand in a catalytic system, this compound could be directly involved in metal-mediated transformations. Amino acid esters are known to form complexes with a variety of transition metals. surrey.ac.uk These complexes can exhibit unique reactivity, and the amino ester itself can be a substrate for further transformations.
For example, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides has been used to synthesize α-tertiary amino esters. acs.org While this is a synthetic route to such compounds, it highlights the ability of the amino ester motif to participate in metal-mediated bond formation. The N-methyl and α-methyl groups would influence the stability and reactivity of any metal complex formed with this compound.
Additionally, metal complexes of Schiff bases derived from amino acids have been used in the asymmetric synthesis of other amino acids. nih.govacs.org It is conceivable that this compound could be a precursor to such a Schiff base, which could then coordinate to a metal and direct subsequent reactions. The metal center can act as a template, bringing the reactants together and lowering the activation energy of the transformation. The inherent chirality of the amino ester backbone can be used to induce asymmetry in the final product.
Research on metal-functionalized cavitands has also shown that embedding a metal center in a defined molecular pocket can lead to enzyme-like catalytic activity, including regioselective oxidation. acs.orgacs.org While a more complex application, this demonstrates the principle of using organic scaffolds to tune the reactivity of a metal center, a role for which derivatives of the title compound could be considered.
Future Research Directions and Emerging Paradigms in Methyl 2 Methyl 3 Methylamino Propanoate Chemistry
Development of Novel Stereoselective Methodologies
The synthesis of enantiomerically pure β-amino acids and their derivatives is a significant area of research due to their importance as building blocks for pharmaceuticals and other biologically active molecules. researchgate.netrsc.orgresearchgate.net Future work in the field of Methyl 2-methyl-3-(methylamino)propanoate will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes.
Key areas of advancement include:
Catalytic Asymmetric Synthesis: There is a continuous drive to discover and develop novel chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts, for the asymmetric synthesis of β-amino esters. rsc.orgrsc.org Chiral primary amine catalysis, for instance, has shown promise in the asymmetric α-hydrazination and Robinson annulation of β-ketoesters. acs.org
Substrate-Controlled Diastereoselectivity: Methods that leverage the inherent chirality of the starting materials to control the stereochemical outcome of reactions will continue to be refined. This includes the use of chiral auxiliaries that can be easily attached and removed. researchgate.net
Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases for kinetic resolution, offer a green and highly selective alternative for producing enantiopure β-amino esters. mdpi.comdocumentsdelivered.com Engineered carbonyl reductases are also being explored for the highly stereoselective synthesis of chiral syn-aryl β-hydroxy α-amino esters. acs.org
| Methodology | Description | Potential Advantages |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce stereoselectivity in the formation of new chiral centers. rsc.org | High efficiency, atom economy, and the ability to generate a wide range of stereoisomers. |
| Substrate-Controlled Diastereoselectivity | Utilizes a chiral center already present in the substrate to direct the stereochemical course of a reaction. researchgate.net | Predictable stereochemical outcomes based on the known stereochemistry of the starting material. |
| Enzymatic Methods | Leverages the high stereospecificity of enzymes to catalyze reactions or resolve racemic mixtures. mdpi.comdocumentsdelivered.com | Mild reaction conditions, high enantioselectivity, and environmental friendliness. mdpi.comdocumentsdelivered.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards more continuous and automated processes. Flow chemistry, in particular, offers significant advantages for the synthesis of this compound and its analogs.
Enhanced Efficiency and Scalability: Continuous-flow reactors can significantly improve reaction efficiency, reduce reaction times, and allow for easier scalability compared to traditional batch processes. mdpi.comresearchgate.net For example, the synthesis of β-amino acid esters via lipase-catalyzed Michael addition was achieved in 30 minutes in a continuous-flow microreactor, compared to 24 hours in a batch bioreactor. mdpi.com
Improved Safety and Control: Flow chemistry allows for better control over reaction parameters such as temperature and pressure, leading to safer and more reproducible processes. rsc.org This is particularly advantageous when handling hazardous reagents or performing highly exothermic reactions.
Automated Synthesis: The integration of flow chemistry with automated platforms, such as the "Amidator" developed by MIT chemists, can dramatically accelerate the synthesis of peptides and other complex molecules. nih.govdrugtargetreview.com These systems can automate the entire workflow, from reagent preparation to purification, enabling high-throughput screening and rapid optimization of reaction conditions. youtube.comyoutube.com
| Platform | Key Features | Impact on Synthesis |
| Continuous-Flow Microreactors | High surface-to-volume ratio, efficient heat and mass transfer. mdpi.com | Reduced reaction times, improved yields, and enhanced process control. mdpi.comresearchgate.net |
| Automated Synthesis Systems | Robotic handling of reagents, real-time monitoring, and automated purification. nih.govyoutube.com | Increased throughput, rapid library synthesis, and improved reproducibility. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The development of advanced spectroscopic probes for real-time, in-situ monitoring is a key research direction.
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ FTIR and Raman spectroscopy, allows for continuous monitoring of reactant and product concentrations throughout a reaction. This data provides valuable insights into reaction kinetics and can be used for real-time process control and optimization.
Kinetic Analysis: Real-time monitoring enables the detailed study of reaction kinetics, including the determination of reaction orders, rate constants, and activation energies. This information is essential for developing accurate reaction models and optimizing process conditions.
Mechanism Elucidation: By observing the formation and consumption of intermediates, advanced spectroscopic techniques can help to elucidate complex reaction mechanisms.
Exploration of Unconventional Reaction Media
The choice of solvent can have a profound impact on reaction rates, selectivity, and environmental footprint. Research into unconventional reaction media offers exciting possibilities for the synthesis of this compound.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. researchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to traditional organic solvents. researchgate.netmdpi.com Amino acid-based ionic liquids are also being explored for their potential in various applications. mdpi.comua.pt
Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), exhibit properties of both liquids and gases. They can offer advantages in terms of enhanced mass transfer, easy separation of products, and reduced environmental impact.
Green Solvents: The use of greener solvents, such as water, methanol (B129727), or bio-based solvents, is a key aspect of sustainable chemistry. documentsdelivered.commdpi.com Research is focused on developing synthetic methods that are compatible with these environmentally benign media.
| Reaction Medium | Key Characteristics | Potential Benefits for Synthesis |
| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties. researchgate.net | Enhanced reaction rates, improved selectivity, and potential for catalyst recycling. |
| Supercritical Fluids | Gas-like viscosity and liquid-like density, high diffusivity. | Facile product separation, environmentally benign, and enhanced mass transfer. |
| Green Solvents | Low toxicity, biodegradability, and renewable sourcing. documentsdelivered.commdpi.com | Reduced environmental impact and improved process sustainability. |
Theoretical Design of Novel Derivatives with Tailored Reactivity Profiles
Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of new molecules with specific properties.
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgresearchgate.net This allows for the in-silico screening of potential derivatives of this compound with desired reactivity profiles. rsc.orgresearchgate.net For instance, DFT can be used to investigate the HOMO-LUMO energy gap to understand the chemical interaction between a polymer and a drug. rsc.org
In Silico Engineering: Computational tools are being developed to design synthetic proteins and peptides with specific binding affinities and functions. nih.gov This approach could be applied to design novel derivatives of this compound with tailored biological activities.
Predictive Modeling: By combining theoretical calculations with experimental data, it is possible to develop predictive models for reaction outcomes. These models can be used to guide the design of new experiments and accelerate the discovery of novel compounds and reactions.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural features of this compound and related β-amino esters make them attractive building blocks for the construction of advanced materials and supramolecular assemblies. nih.govnih.gov
Poly(β-amino esters) (PBAEs): These polymers, synthesized from the Michael addition of amines to acrylates, are biodegradable and pH-responsive, making them promising for biomedical applications such as drug and gene delivery. nih.govnih.gov
Supramolecular Chemistry: The ability of β-amino esters to participate in non-covalent interactions, such as hydrogen bonding, makes them ideal candidates for the construction of self-assembling systems. researchgate.net These systems can exhibit complex structures and functions, with potential applications in areas such as sensing, catalysis, and materials science.
Stimuli-Responsive Polymers: Polymers incorporating amino acid derivatives can exhibit responsiveness to various stimuli, including pH, temperature, and light. rsc.orgrsc.org This "smart" behavior opens up possibilities for the development of advanced materials for a wide range of applications. rsc.org
Cell-Adhesive Materials: Cationic-hydrophobic amphiphilic β-amino acid polymers have been designed to mimic the cell adhesion functions of peptides, offering a more stable and cost-effective alternative for tissue engineering and biomedical implants. nih.gov
This interdisciplinary approach, combining the principles of organic synthesis with materials science and supramolecular chemistry, is expected to lead to the development of novel materials with unprecedented properties and functionalities based on the versatile β-amino ester scaffold. researchgate.net
Q & A
Q. How does the compound’s logP influence its application in membrane permeability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
